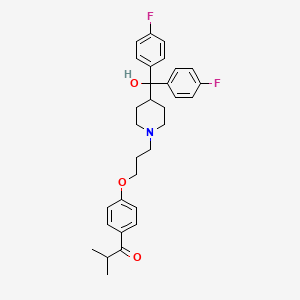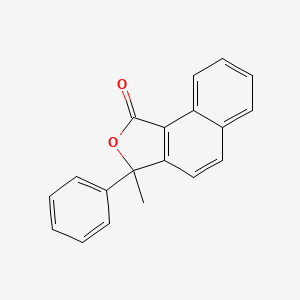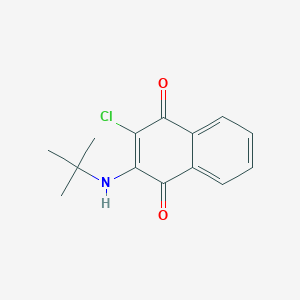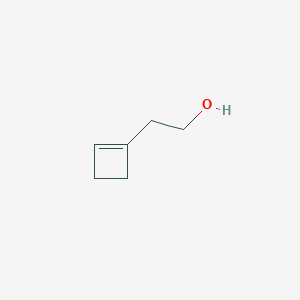
Cadmate(4-), ((((nitrilo-kappaN)tris(methylene))tris(phosphonato-kappaO))(6-))-, tetrapotassium, (T-4)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cadmate(4-), ((((nitrilo-kappaN)tris(methylene))tris(phosphonato-kappaO))(6-))-, tetrapotassium, (T-4)-, also known by its CAS number 67989-93-9, is a complex inorganic compound. This compound is characterized by its unique structure, which includes a nitrilotris(methylene) backbone with tris(phosphonato) groups, coordinated with cadmium and potassium ions. It is primarily used in various industrial and scientific applications due to its distinctive chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Cadmate(4-), ((((nitrilo-kappaN)tris(methylene))tris(phosphonato-kappaO))(6-))-, tetrapotassium, (T-4)- typically involves the reaction of nitrilotris(methylene)phosphonic acid with cadmium salts in the presence of potassium hydroxide. The reaction is carried out under controlled pH and temperature conditions to ensure the formation of the desired complex. The general reaction can be represented as follows:
N(CH2PO3H2)3+Cd2++4KOH→K4[Cd(N(CH2PO3)3)]+4H2O
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process includes steps such as:
Mixing: Combining nitrilotris(methylene)phosphonic acid with cadmium salts and potassium hydroxide.
Reaction: Maintaining the reaction mixture at a specific temperature and pH.
Purification: Removing impurities through filtration and recrystallization.
Drying: Obtaining the final product in a dry, stable form.
化学反应分析
Types of Reactions
Cadmate(4-), ((((nitrilo-kappaN)tris(methylene))tris(phosphonato-kappaO))(6-))-, tetrapotassium, (T-4)- undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions, leading to the formation of higher oxidation state compounds.
Reduction: The compound can be reduced, typically using reducing agents like sodium borohydride.
Substitution: It can undergo substitution reactions where ligands in the complex are replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Ligand exchange reactions often involve the use of other phosphonic acids or amines.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cadmium phosphates, while reduction could produce cadmium metal or lower oxidation state complexes.
科学研究应用
Cadmate(4-), ((((nitrilo-kappaN)tris(methylene))tris(phosphonato-kappaO))(6-))-, tetrapotassium, (T-4)- has several scientific research applications:
Chemistry: Used as a catalyst in various organic and inorganic reactions.
Biology: Investigated for its potential role in biological systems, particularly in metal ion transport and storage.
Medicine: Explored for its potential use in drug delivery systems and as a diagnostic agent.
Industry: Utilized in the manufacturing of advanced materials, including ceramics and polymers.
作用机制
The mechanism by which Cadmate(4-), ((((nitrilo-kappaN)tris(methylene))tris(phosphonato-kappaO))(6-))-, tetrapotassium, (T-4)- exerts its effects involves its ability to coordinate with metal ions and other ligands. This coordination can influence various molecular targets and pathways, such as:
Metal Ion Transport: Facilitating the transport of cadmium and other metal ions across membranes.
Catalysis: Acting as a catalyst in chemical reactions by stabilizing transition states and intermediates.
Biological Interactions: Interacting with biological molecules, potentially affecting enzyme activity and cellular processes.
相似化合物的比较
Similar Compounds
- Cadmate(4-), ((((nitrilo-kappaN)tris(methylene))tris(phosphonato-kappaO))(6-))-, tetrapotassium, (T-4)-
- Cadmate(4-), ((((nitrilo-kappaN)tris(methylene))tris(phosphonato-kappaO))(6-))-, tetraammonium, (T-4)-
- Cadmate(4-), ((((nitrilo-kappaN)tris(methylene))tris(phosphonato-kappaO))(6-))-, tetrasodium, (T-4)-
Uniqueness
Cadmate(4-), ((((nitrilo-kappaN)tris(methylene))tris(phosphonato-kappaO))(6-))-, tetrapotassium, (T-4)- is unique due to its specific coordination environment and the presence of potassium ions, which can influence its solubility, stability, and reactivity compared to similar compounds with different counterions.
属性
CAS 编号 |
67989-93-9 |
|---|---|
分子式 |
C3H12CdK4NO9P3+4 |
分子量 |
567.86 g/mol |
IUPAC 名称 |
tetrapotassium;[bis(phosphonomethyl)amino]methylphosphonic acid;cadmium |
InChI |
InChI=1S/C3H12NO9P3.Cd.4K/c5-14(6,7)1-4(2-15(8,9)10)3-16(11,12)13;;;;;/h1-3H2,(H2,5,6,7)(H2,8,9,10)(H2,11,12,13);;;;;/q;;4*+1 |
InChI 键 |
XADZEUMCDBLPSN-UHFFFAOYSA-N |
规范 SMILES |
C(N(CP(=O)(O)O)CP(=O)(O)O)P(=O)(O)O.[K+].[K+].[K+].[K+].[Cd] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


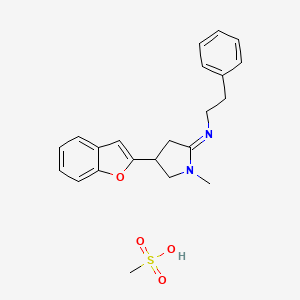

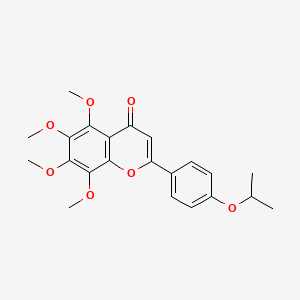
![(5R,6R)-6-[(1R)-1-hydroxyethyl]-3-[2-methyl-1-[[2-(tetrazol-1-yl)acetyl]amino]propan-2-yl]-7-oxo-4-oxa-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B15194663.png)
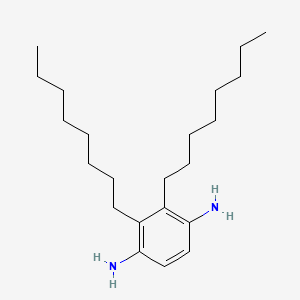

![Trifluoro-[[4-[4-(trifluoroboranuidylazaniumyl)phenyl]phenyl]azaniumyl]boranuide](/img/structure/B15194687.png)



